molecular formula C6H3BrFNO B2510695 5-Bromo-3-fluoropyridine-2-carbaldehyde CAS No. 669066-93-7

5-Bromo-3-fluoropyridine-2-carbaldehyde

Cat. No. B2510695
CAS RN: 669066-93-7
M. Wt: 203.998
InChI Key: LUJBEFQVVXDCPL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated pyridines often involves halogen dance reactions, lithiation followed by trapping with electrophiles, or palladium-catalyzed reactions. For instance, a related compound, 5-bromo-2-chloro-4-fluoro-3-iodopyridine, was synthesized using halogen dance reactions, which could be a potential method for synthesizing 5-Bromo-3-fluoropyridine-2-carbaldehyde as well . Additionally, the chemoselective functionalization of a similar compound, 5-bromo-2-chloro-3-fluoropyridine, was achieved through catalytic amination conditions, suggesting that the bromo and fluoro substituents on the pyridine ring can be selectively manipulated .

Molecular Structure Analysis

The molecular structure of halogenated pyridines can be characterized by spectroscopic methods, X-ray crystallography, and computational methods such as DFT. For example, the crystal structure and intermolecular interactions of a bromo-indole derivative were analyzed using Hirshfeld surface and DFT calculations . These techniques could be applied to this compound to determine its molecular geometry, electronic structure, and potential intermolecular interactions.

Chemical Reactions Analysis

Halogenated pyridines participate in various chemical reactions, including cyclocondensation, amination, and substitution reactions. The presence of a carbaldehyde group in this compound suggests that it could undergo condensation reactions with amines or hydrazines to form Schiff bases or hydrazones10. Additionally, the bromo and fluoro substituents could be involved in nucleophilic aromatic substitution (SNAr) reactions, as demonstrated by the selective functionalization of bromo-chloro-fluoropyridines .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be inferred from related compounds. Halogenated pyridines generally exhibit good thermal stability, as shown by the thermal analysis of a bromo-indole derivative . The presence of electronegative halogens and a carbonyl group is likely to influence the compound's polarity, solubility, and reactivity. The electronic and optical properties, such as charge transfer and molecular electrostatic potential, can be studied using frontier molecular orbital analysis and molecular docking studies .

Scientific Research Applications

Synthesis of 3-Fluoropyrroles

5-Bromo-3-fluoropyridine-2-carbaldehyde plays a role in the synthesis of 3-fluoropyrroles. It is used in the preparation of various 3-fluorinated pyrroles, which are essential in the development of new pharmaceutical compounds and materials (Surmont et al., 2009).

Chemoselective Amination

This compound is involved in chemoselective functionalization processes. Specifically, its amination under certain conditions allows for selective substitution, which is crucial in the synthesis of complex organic molecules (Stroup et al., 2007).

Synthesis of Disubstituted Fluoropyridines

It is also key in the versatile synthesis of 3,5-disubstituted 2-fluoropyridines and 2-pyridones. These compounds have significant implications in medicinal chemistry and the development of new drugs (Sutherland & Gallagher, 2003).

Cyclization Reactions

In cyclization reactions, this compound is used to create complex structures like 3-oxo-1,3-dihydrofuro[3,4-c]pyridine-1-yl alkanoates. These reactions are fundamental in organic synthesis and drug development (Cho & Kim, 2008).

Crystallographic Studies

The compound also finds applications in crystallographic studies, helping in understanding molecular structures, which is vital in the design of new materials and drugs (Ali et al., 2005).

Mechanism of Action

Safety and Hazards

This compound is classified as harmful if swallowed, causes skin irritation, may cause respiratory irritation, and causes serious eye damage . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and seeking medical advice if you feel unwell .

Future Directions

While specific future directions for the use of 5-Bromo-3-fluoropyridine-2-carbaldehyde are not mentioned in the retrieved papers, its potential applications in various fields of research, such as the development of new pharmaceuticals and materials, are vast due to its reactivity and the variety of reactions it can participate in .

Biochemical Analysis

Biochemical Properties

5-Bromo-3-fluoropyridine-2-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes such as oxidoreductases and transferases. The nature of these interactions can vary, with the compound potentially forming covalent bonds or non-covalent interactions such as hydrogen bonds and van der Waals forces .

Cellular Effects

The effects of this compound on cells and cellular processes are diverse. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may modulate the activity of signaling molecules like kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can affect the transcription of specific genes, thereby influencing protein synthesis and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It may degrade over time, leading to a decrease in its activity. Long-term studies have shown that the compound can have lasting effects on cellular function, with changes in cell signaling and gene expression persisting even after the compound has been removed .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses of the compound can result in toxic or adverse effects, such as cell death or tissue damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, the compound may be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial for its activity. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. For instance, it may be taken up by cells through active transport mechanisms and distributed to various cellular compartments .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, affecting cellular metabolism .

properties

IUPAC Name

5-bromo-3-fluoropyridine-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrFNO/c7-4-1-5(8)6(3-10)9-2-4/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUJBEFQVVXDCPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

669066-93-7
Record name 5-Bromo-3-fluoropyridine-2-carbaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

A solution of 3-fluoro-5-bromopyridine carboxylic acid methoxymethylamide (630 mg, 2.4 mmol) in dry THF (12 mL) was cooled to −50° C. and DIBAL (1M in THF; 2.8 mL, 2.8 mmol) was added over 15 min maintaining the temperature below −50° C. The reaction was stirred at −50° C. for 2 h. An additional portion of and DIBAL (1M in THF; 0.25 mL, 0.25 mmol) was added and the reaction mixture was allowed to warm slowly to −10° C. over 2 h. The reaction was quenched by the dropwise addition of water (5 mL) and the THF was removed in vacuo and a dilute solution of Rochelle's salt was added. The aqueous was extracted with EtOAc (×3) and the combined organics dried (MgSO4) and concentrated in vacuo. Purification by column chromatography (gradient: 10%-90% EtOAc in petroleum ether 40-60c) yielded 3-fluoro-5-bromopyridine-2-carbaldehyde as a yellow solid.
Name
3-fluoro-5-bromopyridine carboxylic acid methoxymethylamide
Quantity
630 mg
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.25 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

5-Bromo-3-fluoro-N-methoxy-N-methylpicolinamide (0.63 g, 2.4 mmol) was stirred in THF (12 mL) at 60° C. Diisobutylaluminium hydride (1 M in THF, 2.8 mL, 2.8 mmol) was added dropwise and the reaction mixture stirred below 50° C. for 2 h. Further diisobutylaluminium hydride (1 M in THF, 0.85 mL, 0.85 mmol) was added and the reaction mixture allowed to warm to 16° C. over 2 h. Rochelles salt solution (sat. aq.) was added and the aqueous phase extracted with EtOAc. The combined organics were dried (MgSO4), filtered and concentrated in vacuo. The residue was purified by column chromatography using silica gel and eluting with 10-70% EtOAc in isohexanes to afford 5-bromo-3-fluoropicolinaldehyde.
Quantity
0.63 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
2.8 mL
Type
reactant
Reaction Step Two
Quantity
0.85 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

To a solution of crude 5-bromo-3-fluoro-N-methoxy-N-methylpyridine-2-carboxamide (27.94 g, 106.2 mmol) in THF (350 mL) at −78° C. was added lithium aluminum hydride (1M in THF, 45.67 mL, 45.67 mmol) dropwise. The reaction was stirred at −78° C. for 2 hours, then H2O (100 mL) and brine (100 mL) were added. The mixture was warmed to RT and partially concentrated in vacuo, diluted with ethyl acetate and filtered through celite. The aqueous layer was extracted 4× with ethyl acetate. The combined organics were washed with brine, dried over Na2SO4, filtered and concentrated under vacuum. The residue was filtered through a silica gel plug with 10% ethyl acetate in hexanes to provide 5-bromo-3-fluoropyridine-2-carbaldehyde that gave proton NMR spectra consistent with theory.
Quantity
27.94 g
Type
reactant
Reaction Step One
Quantity
45.67 mL
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
brine
Quantity
100 mL
Type
solvent
Reaction Step Two

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